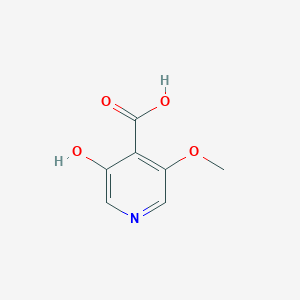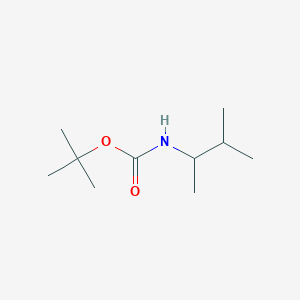
Pentamethylcyclopentadienylhafnium(IV) trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylcyclopentadienylhafnium(IV) trichloride is a chemical compound with the molecular formula C10H15Cl3Hf. It is a hafnium-based organometallic compound that features a pentamethylcyclopentadienyl ligand and three chloride ligands. This compound is known for its applications in catalysis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylhafnium(IV) trichloride can be synthesized through the reaction of pentamethylcyclopentadiene with hafnium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethylcyclopentadienylhafnium(IV) trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through reactions with appropriate reagents.
Oxidation and Reduction Reactions: The hafnium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment
Common Reagents and Conditions
Common reagents used in reactions with this compound include organolithium compounds, Grignard reagents, and other nucleophiles. Reactions are typically carried out under inert conditions to prevent oxidation or hydrolysis .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organohafnium compounds with different functional groups .
Applications De Recherche Scientifique
Pentamethylcyclopentadienylhafnium(IV) trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions and cross-coupling reactions.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as hafnium-containing polymers and nanomaterials.
Chemistry: It serves as a precursor for the synthesis of other hafnium-based compounds and complexes.
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in research to develop new hafnium-based drugs and diagnostic agents
Mécanisme D'action
The mechanism of action of pentamethylcyclopentadienylhafnium(IV) trichloride involves the coordination of the pentamethylcyclopentadienyl ligand and chloride ligands to the hafnium center. This coordination environment allows the compound to participate in various chemical reactions, such as ligand substitution and redox processes. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentadienylhafnium(IV) trichloride
- Pentamethylcyclopentadienylzirconium(IV) trichloride
- Trichloro(pentamethylcyclopentadienyl)titanium(IV)
Uniqueness
Pentamethylcyclopentadienylhafnium(IV) trichloride is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric protection and enhances the stability of the compound. This ligand also influences the reactivity and selectivity of the compound in various chemical reactions .
Propriétés
Numéro CAS |
75181-08-7 |
|---|---|
Formule moléculaire |
C10H15Cl3Hf |
Poids moléculaire |
420.1 g/mol |
Nom IUPAC |
hafnium(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Hf/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |
Clé InChI |
GICFOZGMLCYDNB-UHFFFAOYSA-K |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Hf+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide](/img/structure/B14793090.png)
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14793094.png)


![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)
![[2-oxo-2-[(2S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B14793122.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)



![4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid](/img/structure/B14793155.png)
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]](/img/structure/B14793173.png)

![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
